2'-Deoxy-2'-fluoro-4-thiouridine
Overview
Description
2’-Deoxy-2’-fluoro-4-thiouridine: is a purine nucleoside analogue with significant antitumor activity. It is known for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoro-4-thiouridine involves the modification of nucleosides. One common method includes the fluorination of 2’-deoxyuridine followed by thiolation. The reaction conditions typically involve the use of fluorinating agents and thiolating reagents under controlled temperatures and inert atmospheres to prevent degradation .
Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoro-4-thiouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often produced in batch reactors with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-2’-fluoro-4-thiouridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiol group, potentially forming disulfides.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Common in nucleoside analogues, substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under controlled temperatures
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution can produce various modified nucleosides .
Scientific Research Applications
2’-Deoxy-2’-fluoro-4-thiouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluoro-4-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This process targets rapidly dividing cells, making it effective against certain types of cancer. The compound interferes with the normal function of DNA polymerases, leading to the disruption of DNA replication and cell death .
Comparison with Similar Compounds
- 2’-Deoxy-2’-fluorouridine
- 2’-Deoxy-2’-fluoro-5-methyluridine
- 2’-Deoxy-2’-fluoro-5-iodouridine
Comparison: 2’-Deoxy-2’-fluoro-4-thiouridine is unique due to its thiol group, which imparts distinct chemical properties and biological activities. Compared to other fluorinated nucleosides, it has enhanced antitumor activity and a different mechanism of inducing apoptosis .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17)/t4-,6-,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXPACVSMLWUMQ-XVFCMESISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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